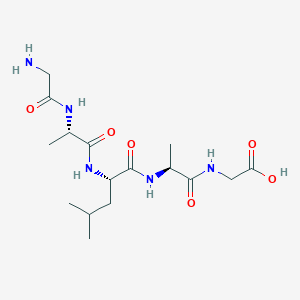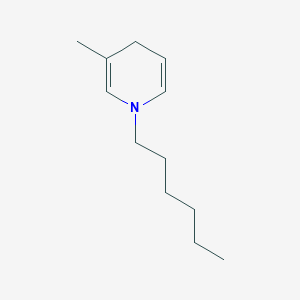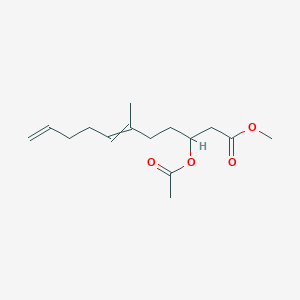
Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate is an organic compound characterized by its ester functional group and a complex aliphatic chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate typically involves esterification reactions. One common method is the reaction of 3-hydroxy-6-methylundeca-6,10-dienoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Reagents such as sodium methoxide (NaOMe) can facilitate nucleophilic substitution.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters depending on the nucleophile used.
科学的研究の応用
Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of ester-based prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes and receptors. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate: shares similarities with other esters such as ethyl acetate and methyl butyrate.
Unique Features: The presence of the acetyloxy group and the aliphatic chain with double bonds makes it unique compared to simpler esters.
Highlighting Uniqueness
Structural Complexity: The compound’s structure allows for diverse chemical reactivity and potential biological activity.
Functional Group Diversity: The combination of ester and acetyloxy groups provides unique chemical properties that can be exploited in various applications.
特性
CAS番号 |
820244-95-9 |
|---|---|
分子式 |
C15H24O4 |
分子量 |
268.35 g/mol |
IUPAC名 |
methyl 3-acetyloxy-6-methylundeca-6,10-dienoate |
InChI |
InChI=1S/C15H24O4/c1-5-6-7-8-12(2)9-10-14(19-13(3)16)11-15(17)18-4/h5,8,14H,1,6-7,9-11H2,2-4H3 |
InChIキー |
ZEHMSEBYHOSYIQ-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC=C)CCC(CC(=O)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one](/img/structure/B12539737.png)
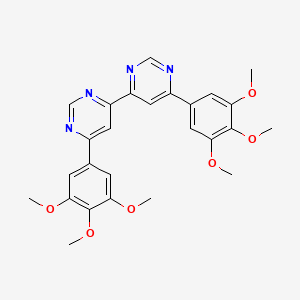

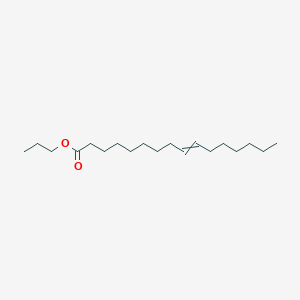

![({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12539763.png)

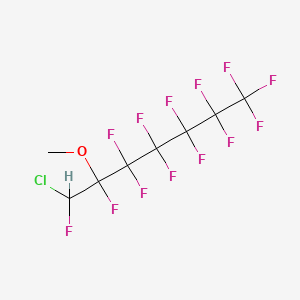

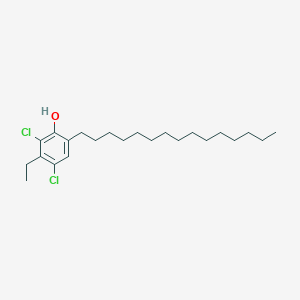
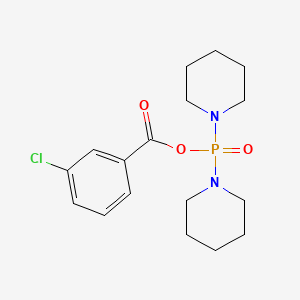
![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)
